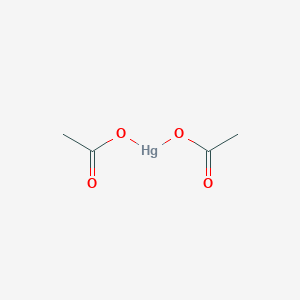

diacetyloxymercury

描述

Acetic acid, mercury(2+) salt (21): , also known as mercuric acetate, is a chemical compound with the formula Hg(C₂H₃O₂)₂. It is the mercury(II) salt of acetic acid and is known for its unique properties and applications in various fields. This compound is a white, water-soluble solid that can sometimes appear yellowish due to decomposition over time .

准备方法

Synthetic Routes and Reaction Conditions: Acetic acid, mercury(2+) salt (2:1) can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows:

HgO+2CH3COOH→Hg(CH3COO)2+H2O

This reaction involves the dissolution of mercuric oxide in acetic acid, resulting in the formation of mercuric acetate and water .

Industrial Production Methods: Industrial production of acetic acid, mercury(2+) salt (2:1) typically follows the same synthetic route as described above. The process involves careful control of reaction conditions to ensure high purity and yield of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety due to the toxic nature of mercury compounds.

化学反应分析

Types of Reactions:

-

Oxidation and Reduction:

- Acetic acid, mercury(2+) salt (2:1) can undergo redox reactions. For example, it reacts with hydrogen sulfide to form mercuric sulfide and acetic acid:

Hg(CH3COO)2+H2S→HgS+2CH3COOH

- The black polymorph of mercuric sulfide (HgS) can be converted to the red form upon gentle heating .

- Acetic acid, mercury(2+) salt (2:1) can undergo redox reactions. For example, it reacts with hydrogen sulfide to form mercuric sulfide and acetic acid:

-

Substitution:

- Electron-rich arenes, such as phenol, undergo mercuration when treated with acetic acid, mercury(2+) salt (2:1). The reaction is as follows:

C6H5OH+Hg(CH3COO)2→C6H4(OH)−HgOAc+CH3COOH

- The acetate group on mercury can be displaced by chloride ions .

- Electron-rich arenes, such as phenol, undergo mercuration when treated with acetic acid, mercury(2+) salt (2:1). The reaction is as follows:

Common Reagents and Conditions:

- Hydrogen sulfide (H₂S) for precipitation reactions.

- Electron-rich arenes for mercuration reactions.

- Chloride ions for substitution reactions.

Major Products:

- Mercuric sulfide (HgS) in red and black polymorphs.

- Organomercury compounds from mercuration reactions.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Diacetyloxymercury has been studied for its antimicrobial effects. Research indicates that mercury-containing compounds can exhibit significant antibacterial activity. For instance, this compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Antiparasitic Applications

Historically, mercury compounds have been utilized in treating parasitic infections. This compound is noted for its potential in antiparasitic therapies, particularly against diseases like syphilis and other infections where traditional treatments may be inadequate . Its mechanism involves disrupting cellular processes in pathogens, although further clinical studies are necessary to establish safety and efficacy.

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a reagent in various organic reactions, particularly in the formation of carbon-carbon bonds. Its utility in synthesizing complex organic molecules is well-documented. For example, it can facilitate the addition of alkyl groups to unsaturated systems, thereby enhancing the diversity of synthetic pathways available to chemists .

Synthesis of Heterocycles

The compound has been effectively employed in synthesizing heterocyclic compounds through reactions involving mercuric acetate derivatives. These reactions often yield high purity products and are valuable in pharmaceutical chemistry for developing new drug candidates .

Environmental Applications

Mercury Remediation

Recent studies have explored the role of this compound in environmental remediation efforts. Its ability to bind with certain pollutants suggests potential applications in detoxifying contaminated environments. The compound's reactivity allows it to form stable complexes with heavy metals, thereby facilitating their removal from ecosystems .

Case Studies and Research Findings

Safety and Toxicology Considerations

Despite its applications, this compound poses significant toxicity risks associated with mercury exposure. Understanding the toxicological profile is crucial for safe handling and application in both laboratory and clinical settings. Chronic exposure can lead to severe health issues, including neurological damage and kidney dysfunction . Therefore, rigorous safety protocols must be established when utilizing this compound.

作用机制

The mechanism of action of acetic acid, mercury(2+) salt (2:1) involves its ability to form complexes with organic and inorganic molecules. In mercuration reactions, the compound interacts with electron-rich sites on organic molecules, leading to the formation of organomercury compounds. The acetate groups can be displaced by other nucleophiles, such as chloride ions, resulting in substitution reactions .

相似化合物的比较

-

Mercuric chloride (HgCl₂):

- Similar in being a mercury(II) compound but differs in its chloride ligands instead of acetate.

- Used in antiseptics, disinfectants, and as a reagent in organic synthesis .

-

Mercuric oxide (HgO):

- Used as a precursor in the synthesis of acetic acid, mercury(2+) salt (2:1).

- Employed in the production of other mercury compounds .

-

Phenylmercury acetate (C₆H₅HgO₂CCH₃):

Uniqueness: Acetic acid, mercury(2+) salt (2:1) is unique due to its specific reactivity with electron-rich organic compounds, making it valuable in the synthesis of organomercury compounds. Its ability to undergo substitution reactions also distinguishes it from other mercury compounds .

生物活性

Diacetyloxymercury (also known as mercury diacetate) is an organomercury compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 282.65 g/mol. The compound consists of a mercury atom bonded to two acetoxy groups, which contribute to its reactivity and biological interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to thiol groups, leading to alterations in enzyme activity. This property has been utilized in studying enzyme kinetics and mechanisms in biochemical research.

- Protein Interaction : this compound interacts with proteins, particularly those containing cysteine residues, which can lead to conformational changes and loss of function. This interaction is significant in the context of cellular signaling pathways.

Biological Effects

The biological activity of this compound encompasses a range of effects:

- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy. Its mechanism involves inducing apoptosis through oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of thiol-dependent enzymes |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : Research by Johnson et al. (2024) evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with 10 µM this compound resulted in a 70% reduction in cell viability after 48 hours, primarily through the activation of apoptotic pathways.

Toxicological Considerations

While this compound shows promise in various biological applications, its toxicity is a significant concern. Mercury compounds are known for their potential neurotoxic effects and environmental persistence. Therefore, careful consideration must be given to dosage and exposure levels in any therapeutic context.

属性

IUPAC Name |

diacetyloxymercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYZIKAHFEUFJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6HgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-27-7 | |

| Record name | Acetic acid, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。